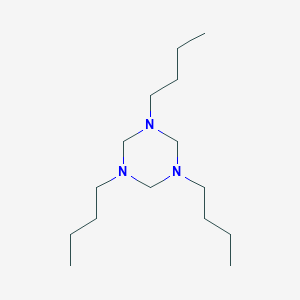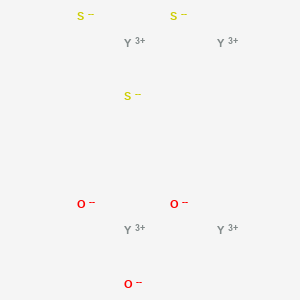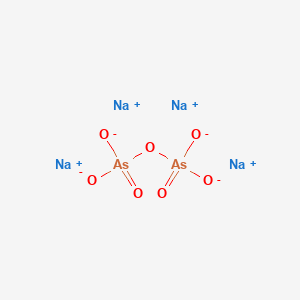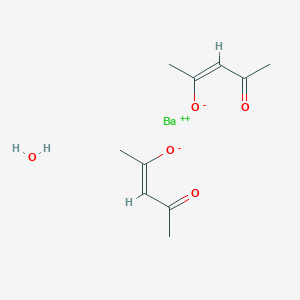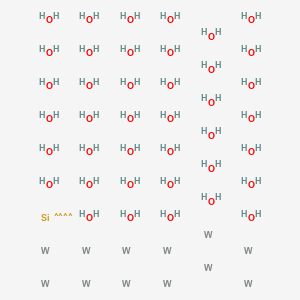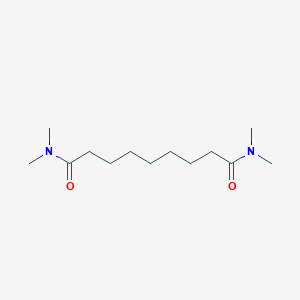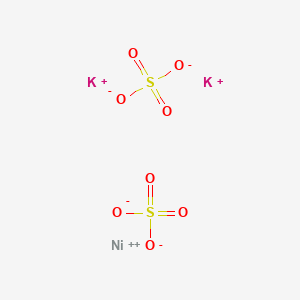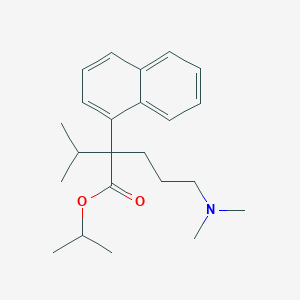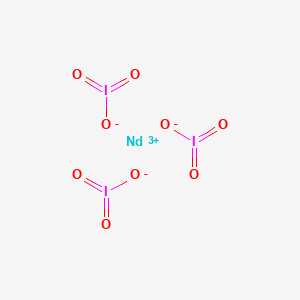
Neodymium triiodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium triiodate is a rare earth metal compound that has gained significant attention in scientific research applications. This compound has unique properties that make it an ideal candidate for various laboratory experiments.
Applications De Recherche Scientifique
Neodymium triiodate has a wide range of scientific research applications. It is commonly used in the field of materials science, where it is used as a precursor in the synthesis of neodymium-doped materials. These materials are used in the manufacture of high-performance magnets, lasers, and phosphors.
Mécanisme D'action
The mechanism of action of neodymium triiodate is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, to alter their function. This interaction may be due to the unique electronic and magnetic properties of neodymium triiodate.
Effets Biochimiques Et Physiologiques
Neodymium triiodate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, neodymium triiodate has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of neodymium triiodate is its unique properties, which make it an ideal candidate for various laboratory experiments. However, the compound is highly reactive and requires careful handling. Additionally, neodymium triiodate is expensive and may not be readily available in some laboratories.
Orientations Futures
There are several future directions for neodymium triiodate research. One area of interest is the development of neodymium-doped materials with improved magnetic and optical properties. Additionally, there is potential for neodymium triiodate to be used in the treatment of cancer and inflammation. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
In conclusion, neodymium triiodate is a rare earth metal compound with unique properties that make it an ideal candidate for various laboratory experiments. The compound has a wide range of scientific research applications, including materials science and potential therapeutic applications. Further research is needed to fully understand the mechanism of action and potential future directions of neodymium triiodate.
Méthodes De Synthèse
The synthesis of neodymium triiodate can be achieved through the reaction of neodymium oxide with iodine pentoxide in a vacuum. This reaction results in the formation of neodymium triiodate and oxygen gas. The reaction is exothermic and requires careful handling due to the high reactivity of iodine pentoxide.
Propriétés
Numéro CAS |
14732-16-2 |
|---|---|
Nom du produit |
Neodymium triiodate |
Formule moléculaire |
I3NdO9-3 |
Poids moléculaire |
668.95 g/mol |
Nom IUPAC |
neodymium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clé InChI |
SEHRUTVBKBCDGC-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Nd+3] |
SMILES canonique |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



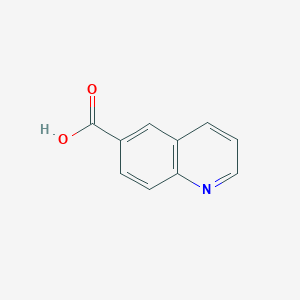
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)
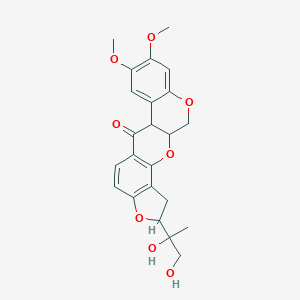
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)
